Myristoyl Pentapeptide-16
Description
Properties
storage |
Common storage 2-8℃, long time storage -20℃. |
|---|---|
Origin of Product |
United States |
Peptide Structure and Myristoylation Dynamics of Myristoyl Pentapeptide 16
Structural Characteristics of Myristoyl Pentapeptide-16
This compound is the product of the reaction between myristic acid and a specific pentapeptide. cosmileeurope.eu The core structure consists of two key components: a peptide backbone and a fatty acid tail.
The Peptide Component : As a pentapeptide, its structure is composed of five amino acids linked sequentially by peptide bonds. cosmileeurope.eu The specific sequence of these amino acids dictates the peptide's intrinsic properties and biological activity.
The Myristoyl Group : The "myristoyl" part of the name signifies the presence of a myristoyl group, which is derived from myristic acid (n-tetradecanoic acid). cosmileeurope.eunews-medical.net This is a 14-carbon saturated fatty acid. news-medical.net This lipid tail is covalently attached to the peptide, fundamentally altering its physicochemical properties. nih.gov
The combination of these two parts forms a lipopeptide, a hybrid molecule designed to enhance penetration and bioavailability. While the exact amino acid sequence for this compound is not consistently published in scientific literature, a search for the related CAS Number 959610-54-9 often yields results for Myristoyl Hexapeptide-16, with sequences such as Myr-Leu-Lys-Lys-Ala-Leu-Lys or Myr-Leu-Lys-Lys-Thr-Glu-Thr. medchemexpress.comechemi.comchempep.com This highlights the importance of precise nomenclature in peptide chemistry. For the purpose of this article, the focus remains on the general, confirmed structural characteristics of a myristoylated pentapeptide.
| Component | Description | Key Feature |
|---|---|---|
| Peptide Backbone | A chain of five amino acids linked by amide (peptide) bonds. | Provides biological signaling capabilities. |
| Myristoyl Group | A 14-carbon saturated fatty acid (myristic acid) tail. news-medical.net | Increases lipophilicity and enhances membrane interaction. nih.gov |
| Linkage | A stable, covalent amide bond between the myristoyl group and the N-terminal amino acid of the peptide. nih.gov | Ensures the lipid and peptide components remain joined. |
Myristoylation as a Post-Translational Modification and its Functional Implications
Myristoylation is a common and vital type of post-translational modification (PTM), a process where proteins and peptides are chemically modified after their synthesis. creative-diagnostics.com This specific PTM involves the attachment of a myristoyl group and plays a crucial role in numerous cellular processes, including signal transduction and protein targeting. wikipedia.orgfrontiersin.org
Mechanism of Myristic Acid Covalent Attachment to Peptides
The covalent attachment of myristic acid to a peptide or protein is a precise enzymatic process. This irreversible modification is catalyzed by the enzyme N-myristoyltransferase (NMT). news-medical.netfrontiersin.org
The mechanism proceeds through several steps:
Activation of Myristic Acid : Myristic acid is first activated into a high-energy thioester form, myristoyl-Coenzyme A (myristoyl-CoA). asm.org
Enzyme-Substrate Binding : NMT binds to the myristoyl-CoA substrate. nih.gov This is followed by the binding of the target peptide. The enzyme specifically recognizes and binds to proteins that have a glycine (B1666218) residue at their N-terminus (the first amino acid). frontiersin.org
Catalytic Transfer : NMT facilitates a nucleophilic attack by the alpha-amino group of the N-terminal glycine on the thioester bond of myristoyl-CoA. mdpi.com
Formation of Amide Bond : This reaction results in the transfer of the myristoyl group to the peptide, forming a stable and essentially irreversible amide bond. nih.gov The enzyme then releases the final myristoylated peptide and Coenzyme A. mdpi.com
This process can occur either co-translationally, modifying the protein as it is being synthesized on the ribosome, or post-translationally, after the protein has been fully synthesized. news-medical.netcreative-diagnostics.com
Influence of Myristoylation on Peptide Lipophilicity and Cellular Bioavailability
The addition of the 14-carbon myristoyl chain dramatically increases the hydrophobicity (fat-solubility), or lipophilicity, of the peptide. nih.gov This change is fundamental to the peptide's biological function and bioavailability.
Increased Lipophilicity : The long hydrocarbon chain of myristic acid is nonpolar and does not interact well with water. Its attachment to a typically more water-soluble peptide makes the entire molecule more lipid-soluble. nih.gov This increased lipophilicity is a key strategy to improve the absorption, distribution, and metabolism properties of peptide-based therapeutics. nih.gov
Enhanced Membrane Interaction : Cellular membranes are primarily composed of a lipid bilayer. The increased lipophilicity of a myristoylated peptide enhances its ability to interact with and insert into these membranes. researchgate.net Research on myristoylated peptides derived from the HIV-1 Gag protein shows that the myristoyl group has major effects on the stability and elasticity of monolayers, demonstrating its strong influence on membrane interaction. acs.org
Improved Cellular Bioavailability : For a peptide to be effective, it often needs to enter a cell to reach its target. The enhanced membrane affinity imparted by myristoylation can facilitate cellular uptake. Studies have shown that myristoylation can convert a peptide into an orally bioavailable molecule, significantly improving its therapeutic potential. Furthermore, modifying a peptide with myristic acid has been shown to improve its stability in serum, protecting it from degradation by proteases. mdpi.com
Role of Myristoylation in Membrane Targeting and Protein Localization
A primary function of myristoylation in nature is to act as a hydrophobic anchor, directing proteins to specific cellular membranes and compartments. creative-diagnostics.comwikipedia.org This localization is critical for their function, particularly in cell signaling. frontiersin.org
Membrane Anchoring and Targeting : The myristoyl group serves as a signal that targets the modified protein to membranes, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus. creative-diagnostics.comfrontiersin.org This anchoring is essential for many signaling proteins, such as kinases and G-proteins, which must be localized to the membrane to interact with receptors and other components of signaling cascades. creative-diagnostics.com
The "Myristoyl Switch" : The anchoring effect of myristoylation is not always permanent or static. In some proteins, the myristoyl group can be either exposed to interact with the membrane or sequestered within a hydrophobic pocket of the protein itself. wikipedia.orgfrontiersin.org This conformational change, known as a "myristoyl switch," can be triggered by factors like ligand binding or the binding of calcium ions (Ca2+). frontiersin.org This mechanism allows the cell to tightly regulate the protein's location and activity, switching its function on or off by controlling its association with the membrane. wikipedia.org
Modulation of Signal Transduction : By controlling the localization of key proteins, myristoylation plays a vital role in regulating a vast number of signal transduction pathways. nih.gov For example, Src family kinases, which are crucial in cell growth signaling, require myristoylation for their proper localization to the cell membrane. frontiersin.org This ensures they are in the correct position to receive and transmit signals, highlighting the importance of myristoylation in maintaining normal cellular function. frontiersin.org
Chemical Compounds Mentioned
| Compound Name | Chemical Formula | Role/Context |
|---|---|---|
| This compound | Not specified | Subject of the article; a lipopeptide. |
| Myristic Acid (n-Tetradecanoic acid) | C14H28O2 | The 14-carbon fatty acid that forms the myristoyl group. news-medical.net |
| Myristoyl-Coenzyme A | C35H60N7O17P3S | The activated form of myristic acid used by NMT. asm.org |
| Glycine | C2H5NO2 | The N-terminal amino acid typically required for myristoylation. frontiersin.org |
| Leucine | C6H13NO2 | Amino acid found in example sequences of related peptides. |
| Lysine | C6H14N2O2 | Amino acid found in example sequences of related peptides. |
| Alanine | C3H7NO2 | Amino acid found in example sequences of related peptides. |
| Threonine | C4H9NO3 | Amino acid found in example sequences of related peptides. medchemexpress.com |
| Glutamic Acid | C5H9NO4 | Amino acid found in example sequences of related peptides. medchemexpress.com |
| Coenzyme A | C21H36N7O16P3S | Released as a product after the NMT catalytic reaction. mdpi.com |
Synthesis and Characterization Methodologies for Myristoyl Pentapeptide 16
Chemical Synthesis Approaches for Myristoylated Peptides
The synthesis of myristoylated peptides like Myristoyl Pentapeptide-16 involves creating a stable amide bond between the myristoyl group (a 14-carbon saturated fatty acid) and the N-terminal amino group of the pentapeptide chain. nih.govbiosyn.com Several established strategies are employed for this purpose, each with distinct advantages and applications.
Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for creating peptides in a laboratory setting. bachem.comchempep.com Developed by R. Bruce Merrifield, this technique involves building a peptide chain sequentially while one end is anchored to an insoluble polymer support, or resin. wikipedia.orgnih.gov This approach simplifies the entire process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing, thus driving reactions to completion with high yields. wikipedia.orgnih.gov
The synthesis proceeds from the C-terminus to the N-terminus. wikipedia.org Each amino acid, with its reactive side chain and N-terminal amino group protected, is added one by one. bachem.com The N-terminal protecting group is removed before the next amino acid is coupled. The two most common protecting groups used in SPPS are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (t-butyloxycarbonyl). chempep.comwikipedia.org
For the synthesis of this compound, the myristoylation can be achieved in two primary ways during SPPS:
Coupling of Myristic Acid: After the full pentapeptide-16 chain has been assembled on the resin and the final N-terminal protecting group is removed, myristic acid is activated and coupled to the free amino group of the N-terminal amino acid.
Use of a Pre-myristoylated Amino Acid: Alternatively, the first amino acid at the N-terminus can be myristoylated before being incorporated into the peptide chain during the final coupling step of the synthesis. nih.gov
Once the synthesis and myristoylation are complete, the peptide is cleaved from the resin support, and all remaining side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid. chempep.com The crude lipopeptide is then purified, most commonly by High-Performance Liquid Chromatography (HPLC).
Table 1: Key Features of Solid-Phase Peptide Synthesis (SPPS)
| Feature | Description |
|---|---|
| Principle | Stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support. bachem.com |
| Direction | C-terminus to N-terminus. wikipedia.org |
| Key Steps | 1. Anchoring the first amino acid to the resin.2. Deprotection of the N-terminal group.3. Coupling of the next protected amino acid.4. Repetition of deprotection and coupling cycles.5. Cleavage of the completed peptide from the resin. bachem.com |
| Common Protecting Groups | Fmoc (9-fluorenylmethyloxycarbonyl), Boc (t-butyloxycarbonyl). wikipedia.org |
| Myristoylation Strategy | Coupling of myristic acid to the N-terminus of the completed peptide chain on-resin or use of a pre-myristoylated N-terminal amino acid. nih.gov |
| Advantages | High efficiency, ease of purification of intermediates, and suitability for automation. wikipedia.org |
Solution-phase peptide synthesis, also known as classical peptide synthesis, predates SPPS. In this method, the peptide chain is elongated in a homogenous reaction mixture, with all reactants, including the growing peptide, dissolved in a solvent. springernature.comresearchgate.net Purification after each step is more complex than in SPPS, typically requiring extraction or crystallization of the intermediate product. springernature.com
While largely superseded by SPPS for routine laboratory synthesis, solution-phase methods remain valuable for the large-scale industrial production of peptides and for synthesizing specific complex peptides that may be challenging to produce via SPPS. springernature.comnih.gov The synthesis can involve the stepwise addition of single amino acids or the coupling of pre-synthesized peptide fragments (fragment condensation). researchgate.netnih.gov
Myristoylation in the solution phase is achieved by reacting the N-terminally unprotected pentapeptide with an activated form of myristic acid in solution. Hybrid methodologies may also be employed, where peptide fragments are synthesized using SPPS, purified, and then coupled together with the myristoyl group in a solution-phase reaction.
Table 2: Comparison of Synthesis Methodologies
| Methodology | Principle | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Peptide chain is built on an insoluble polymer resin. nih.gov | High efficiency, automation-friendly, simplified purification. wikipedia.org | Can be challenging for very long or complex peptides; uses excess reagents. nih.gov |
| Solution-Phase Peptide Synthesis | All reactions occur in a homogenous solution. researchgate.net | Scalable for industrial production, suitable for fragment condensation. chempep.comnih.gov | Labor-intensive purification, potential for low yields with longer peptides. springernature.com |
Recombinant synthesis offers a biological route to producing myristoylated peptides. This approach harnesses the cellular machinery of a host organism, typically Escherichia coli, to manufacture the desired peptide. plos.org Since bacteria lack the necessary enzymes for myristoylation, this process requires co-expressing the gene for the target peptide along with the gene for an enzyme called N-myristoyltransferase (NMT). plos.org
When provided with myristic acid in the growth medium, the host cells take it up, and the co-expressed NMT enzyme catalyzes the covalent attachment of the myristoyl group to the N-terminal glycine (B1666218) residue of the recombinantly produced peptide. plos.org This method is particularly useful for producing larger quantities of myristoylated proteins and longer peptides. However, it is generally less common for the production of smaller synthetic peptides like this compound, for which chemical synthesis is more direct and controllable.
Analytical Techniques for this compound Characterization
Following synthesis and purification, a suite of analytical techniques is essential to confirm that the correct molecule has been made and to determine its purity. ijsra.netijsra.net These methods provide detailed information about the peptide's structure, molecular weight, and composition. ijsra.netresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool for both the purification and characterization of peptides. ijsra.net It separates molecules based on their physicochemical properties, such as hydrophobicity. For a lipopeptide like this compound, reversed-phase HPLC (RP-HPLC) is typically used. The presence of the hydrophobic myristoyl group significantly increases the peptide's retention time on the nonpolar stationary phase compared to its non-myristoylated counterpart. biorxiv.org HPLC is the primary method for assessing the purity of the final product. resolvemass.ca
Mass Spectrometry (MS): Mass spectrometry is an indispensable technique for confirming the identity of a synthesized peptide. resolvemass.ca It measures the mass-to-charge ratio of ions, allowing for the precise determination of the molecule's molecular weight. oup.com This confirms the successful incorporation of both the pentapeptide sequence and the myristoyl group. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. nih.gov Tandem mass spectrometry (MS/MS) can further be used to sequence the peptide, confirming the correct order of amino acids and identifying the site of myristoylation through characteristic fragmentation patterns. oup.comcreative-proteomics.com A common observation in the mass spectrometry of myristoylated peptides is the neutral loss of 210 Da, corresponding to the mass of the myristoyl moiety, which serves as a diagnostic indicator of the modification. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. chemrxiv.orgspringernature.com While complex, 1D and 2D NMR experiments can provide detailed information about the peptide's conformation and the specific location of the myristoyl group on the peptide backbone. nih.govnmims.edu It can confirm that the acylation has occurred on the N-terminal amine as intended. nih.gov
Table 3: Analytical Techniques for this compound
| Technique | Purpose | Information Provided |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification. ijsra.net | Retention time, detection of impurities, and quantification of purity. resolvemass.ca |
| Mass Spectrometry (MS) | Identity confirmation and structural verification. resolvemass.ca | Precise molecular weight, confirmation of myristoylation, peptide sequence (via MS/MS). oup.comnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation. springernature.com | 3D conformation, verification of the myristoylation site, and atom-level structural details. chemrxiv.orgnmims.edu |
Cellular and Molecular Mechanisms of Action of Myristoyl Pentapeptide 16
Gene Expression Modulation by Myristoyl Pentapeptide-16
The primary mechanism attributed to this compound involves the modulation of specific genes that are fundamental to the structural integrity and growth of hair fibers.
This compound, often in conjunction with the related compound Myristoyl Hexapeptide-16, is recognized for its capacity to stimulate keratin (B1170402) genes. nih.govincidecoder.comnaturalorganicskincare.comcellular-cosmetics.com Keratins are the foundational structural proteins that constitute hair, nails, and the outermost layer of the skin. incidecoder.com The peptide is believed to signal skin cells to upregulate the production of keratin, which is essential for healthy and resilient hair. cellular-cosmetics.com This stimulation leads to the fortification of hair fibers, contributing to a thicker and stronger appearance. allurials.comtresnaturals.com
Clinical studies involving formulations containing both Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16 have demonstrated measurable improvements in eyelash length, thickness, and volume, effects that are attributed to the stimulation of keratin production. nih.govcellular-cosmetics.com While often studied in combination, the peptides work to boost the natural levels of keratin, addressing issues of thinning or shedding hair. naturalorganicskincare.com
Table 1: Research Findings on Keratin Gene Stimulation
| Finding | Effect | Associated Peptides | Source |
|---|---|---|---|
| Gene Modulation | Stimulates keratin genes to produce more keratin protein. | Myristoyl Hexapeptide-16, Myristoyl Pentapeptide-17 | incidecoder.com |
| Hair Fortification | Strengthens and fortifies hair for enhanced resilience. | Myristoyl Hexapeptide-16 | tresnaturals.com |
The direct impact of this compound on the expression of the Epidermal Growth Factor Receptor (EGFR) is not extensively documented in publicly available research. However, the EGFR signaling pathway is critically involved in cell growth, proliferation, and differentiation. Interestingly, the promoters of certain keratin genes, such as KRT16, contain response elements for Epidermal Growth Factor (EGF). nih.govresearchgate.net This suggests a potential feedback loop where factors that stimulate keratin expression might also interact with the EGFR pathway. While a direct upregulation of EGFR by this compound has not been established, the interplay between keratin synthesis and EGFR signaling pathways is a recognized aspect of skin biology. nih.gov
There is limited direct evidence linking this compound to the induction of Superoxide (B77818) Dismutase (SOD) or specific antimicrobial proteins. SODs are crucial antioxidant enzymes that protect cells from oxidative stress by converting superoxide radicals into less harmful molecules. mdpi.com While some peptides are designed for their antimicrobial properties, the primary described function of this compound is related to keratin stimulation. gfpp.fr Further research is required to determine if this peptide possesses secondary effects related to antioxidant or antimicrobial responses within the skin.
Impact on Cellular Processes and Homeostasis
Beyond gene expression, this compound is understood to influence key cellular activities that contribute to tissue health and maintenance.
This compound is formulated to promote the proliferation of keratinocytes in the hair bulb. tresnaturals.com This action helps to create a more robust cellular foundation from which hair grows. By stimulating the cells responsible for building the hair shaft, the peptide supports the natural processes of cellular renewal and growth. Formulations containing this peptide are intended to positively influence the cell proliferation of lashes, leading to a fuller and wider appearance. tresnaturals.com Some pentapeptides have been shown to inhibit proliferation in certain contexts while enhancing terminal differentiation, indicating that peptides can have complex regulatory roles in cellular homeostasis. nih.gov
Table 2: Observed Effects on Cellular Processes
| Cellular Process | Observed Effect | Mechanism | Source |
|---|---|---|---|
| Cellular Proliferation | Promotes keratinocyte proliferation in the hair bulb. | Stimulates the cellular foundations from which hair grows. | tresnaturals.com |
| Hair Anchorage | Ensures optimal hair anchorage. | Stimulates adhesion molecules like Laminin V and Collagen IV. | tresnaturals.com |
Peptides that stimulate the synthesis of the extracellular matrix (ECM) are a significant category of anti-aging cosmetic ingredients. nih.gov The ECM provides structural and biochemical support to surrounding cells. While the primary role of this compound is described in relation to keratin, its function as a signaling molecule suggests a potential for broader effects on the skin's matrix. For instance, some cosmetic formulations containing this compound are designed to stimulate adhesion molecules such as Laminin V and Collagen IV, which are integral components of the ECM and crucial for anchoring hair follicles in the dermis. tresnaturals.com However, comprehensive clinical studies specifically detailing the extent of ECM modulation by this compound are not widely available. nih.gov
Interplay with Intracellular Signal Transduction Pathways
This compound is understood to exert its biological effects, primarily the stimulation of keratin gene expression, through interactions with intracellular signal transduction pathways. While direct, comprehensive research on the specific molecular interactions of this peptide is not extensively detailed in publicly available literature, its mechanism can be inferred from the well-established signaling cascades that govern hair follicle cycling and keratinocyte differentiation. The myristoylation of the peptide is a key feature, enhancing its ability to penetrate the cell membrane and interact with intracellular components.
The primary signaling pathways implicated in the regulation of keratin production and hair follicle dynamics include the Wnt/β-catenin pathway, the Transforming Growth Factor-β (TGF-β) pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway. It is plausible that this compound modulates one or more of these pathways to exert its effects.
Wnt/β-catenin Signaling Pathway: This pathway is fundamental for hair follicle morphogenesis and regeneration. Activation of the Wnt/β-catenin pathway leads to the accumulation and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation, including those encoding keratins. It is hypothesized that this compound may act as an agonist or a positive modulator of this pathway, leading to increased β-catenin activity and subsequent upregulation of keratin gene transcription in hair follicle cells.
Transforming Growth Factor-β (TGF-β) Signaling Pathway: The TGF-β signaling pathway, particularly via TGF-β1 and TGF-β2, plays a complex, dual role in hair follicle cycling. While it is involved in the induction of the catagen (regression) phase, precise regulation of this pathway is crucial for proper follicle development. Myristoylated peptides can be designed to interfere with protein-protein interactions, such as those between TGF-β ligands and their receptors. It is conceivable that this compound could modulate TGF-β signaling to favor the anagen (growth) phase, thereby promoting keratinocyte proliferation and keratin synthesis.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways, including the Extracellular signal-regulated Kinase (ERK) pathway, are crucial for cell proliferation, differentiation, and survival. In the context of skin and hair, the ERK pathway is known to regulate the expression of various keratin genes. Myristoylated peptides have been shown to influence the activity of protein kinases, which are central components of MAPK cascades. Therefore, this compound might influence the MAPK/ERK pathway, leading to the activation of transcription factors, such as AP-1 and Sp1, which are known to be involved in the regulation of keratin gene expression.
The table below summarizes the potential interplay of this compound with these key intracellular signaling pathways, based on the established roles of these pathways in hair follicle biology and the known functions of myristoylated peptides.
| Signaling Pathway | Key Components | Role in Hair Follicle/Keratinocytes | Potential Interaction with this compound |
| Wnt/β-catenin | Wnt ligands, Frizzled receptors, β-catenin, TCF/LEF transcription factors | Promotes hair follicle development, anagen phase induction, and keratinocyte proliferation. | May act as a pathway agonist, leading to increased nuclear β-catenin and subsequent activation of keratin gene transcription. |
| TGF-β | TGF-β ligands (e.g., TGF-β1, TGF-β2), TGF-β receptors, Smad proteins | Regulates hair cycle transition, particularly the induction of the catagen phase. | Could potentially modulate receptor-ligand interactions or downstream Smad signaling to maintain the anagen phase and support keratinocyte activity. |
| MAPK/ERK | Ras, Raf, MEK, ERK, Transcription factors (e.g., AP-1, Sp1) | Regulates cell proliferation, differentiation, and survival; involved in the transcriptional regulation of keratin genes. | May influence the phosphorylation cascade, leading to the activation of transcription factors that bind to the promoter regions of keratin genes. |
Detailed research findings on the direct molecular targets of this compound are necessary to fully elucidate its precise mechanism of action. However, the existing knowledge of hair follicle biology strongly suggests that its efficacy is rooted in the modulation of these critical intracellular signaling networks.
In Vitro Research Models and Methodologies for Myristoyl Pentapeptide 16 Investigations
Utilization of Cell Culture Models
Cell-based assays are fundamental to understanding the direct effects of Myristoyl Pentapeptide-16 on skin cells. These models provide a human-relevant platform to observe changes in cell behavior, proliferation, and gene expression.
Normal Human Epidermal Keratinocytes (NHEK) are the primary cell type of the epidermis and are crucial for forming the skin's protective barrier. Research indicates that peptides similar to this compound, such as Myristoyl Hexapeptide-16, are known to stimulate the production of keratin (B1170402), a key structural protein in these cells. jcadonline.com Specifically, these peptides are often investigated for their ability to upregulate the expression of certain keratin genes, like Keratin 16 (KRT16). KRT16 is typically expressed in response to epidermal stress or injury, playing a role in the hyperproliferative response associated with wound healing. mdpi.comresearchgate.netresearchgate.net
To study these effects, researchers utilize advanced 3D tissue models like EpiDermFT™, which consists of both NHEK and normal human dermal fibroblasts (NHDF) cultured to form a multilayered, full-thickness skin equivalent. mattek.com This system closely mimics the structure and function of human skin, with organized basal, spinous, and granular layers, and a cornified outer layer, making it an ideal platform for evaluating the biological responses to topically applied ingredients like this compound. mattek.com By applying the peptide to these tissue models, scientists can measure changes in the expression of specific keratin proteins and genes to validate the peptide's efficacy.
Table 1: Keratinocyte Research Model Characteristics
| Model Type | Description | Key Markers for Peptide Analysis |
|---|---|---|
| NHEK Monolayer | Primary human keratinocytes grown in a single layer on culture plates. | Cell proliferation rates, specific keratin gene expression (e.g., KRT16) via qPCR. |
| EpiDermFT™ | A 3D full-thickness skin model with epidermal and dermal layers containing keratinocytes and fibroblasts. mattek.com | Histological changes, protein expression of Keratin 5, Keratin 10, and Involucrin. mattek.com |
Dermal fibroblasts are critical cells in the skin's dermal layer, responsible for synthesizing extracellular matrix (ECM) components like collagen and elastin, which provide the skin with structural integrity and elasticity. mdpi.commdpi.com Peptides are a well-established class of cosmetic ingredients known to stimulate fibroblast activity. For instance, the peptide amphiphile C16-KTTKS has been shown to stimulate collagen production in human dermal fibroblasts in a concentration-dependent manner. acs.org
Investigations involving this compound in fibroblast cell lines would similarly focus on its ability to enhance the production of key ECM proteins. In these studies, human dermal fibroblasts are cultured and treated with the peptide. Researchers then quantify the synthesis of new collagen and other matrix components. acs.orgnih.gov These experiments are crucial for substantiating claims related to anti-aging and skin repair, as diminished fibroblast activity and collagen degradation are hallmarks of skin aging. mdpi.com
Table 2: Fibroblast Research Findings with Stimulatory Peptides
| Cell Type | Peptide Investigated | Measured Outcome | Reference |
|---|---|---|---|
| Human Dermal Fibroblasts | C16-KTTKS (Matrixyl) | Increased Type I Collagen Production | acs.org |
Advanced Molecular Biology Techniques
To delve deeper into the mechanisms behind the cellular effects observed in culture models, researchers employ a range of advanced molecular biology techniques. These tools allow for a detailed analysis of changes in gene expression, peptide localization, and the broader proteomic landscape.
DNA microarrays are a high-throughput technology used to analyze the expression levels of thousands of genes simultaneously. youtube.com This technique is particularly useful for understanding the global transcriptomic changes in keratinocytes or fibroblasts after treatment with this compound. The core principle involves the hybridization of fluorescently labeled cDNA, derived from the mRNA of treated and untreated cells, to a solid surface containing thousands of known DNA probes. youtube.com
By comparing the fluorescence intensity at each probe location, researchers can identify which genes are upregulated or downregulated in response to the peptide. For this compound, a microarray analysis on keratinocytes could confirm a specific upregulation of KRT16 and other related genes involved in epidermal proliferation and barrier function, providing comprehensive evidence of its biological activity. mdpi.com This method offers a broad, unbiased view of the peptide's impact on cellular function. thermofisher.com
Understanding if and how this compound enters cells is crucial to determining its mechanism of action. The myristoyl group, being a lipid, is known to enhance the permeability of peptides through cell membranes. nih.govnih.gov To visualize this process, the peptide can be labeled with a fluorescent probe.
Using techniques like confocal fluorescence microscopy, researchers can perform live cell imaging to track the uptake and subcellular distribution of the labeled peptide in real-time. nih.govsdu.dk Studies on other myristoylated peptides have shown that they can diffuse into intact cells, often showing a heterogeneous distribution within the cytoplasm. nih.gov Such imaging studies can confirm that this compound is cell-permeable and can help determine its intracellular destination, providing insights into how it interacts with cellular machinery to elicit a response. nih.govbiorxiv.org
Proteomics is the large-scale study of proteins. researchgate.net In the context of this compound, proteomic approaches can be used to analyze changes in the entire protein landscape of a cell upon treatment. For example, mass spectrometry-based proteomics can be used to quantify changes in the secretome (secreted proteins) of fibroblasts to confirm an increase in collagen production. researchgate.net
Furthermore, specialized chemical proteomic techniques are used to study protein N-myristoylation, a natural post-translational modification where a myristoyl group is attached to a protein. creative-proteomics.comnih.gov These methods allow for the global identification of the "myristoylated proteome," which consists of proteins involved in crucial cellular signaling pathways. researchgate.netwhiterose.ac.uk While these studies focus on endogenous myristoylation, the underlying biochemical and analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are also essential for characterizing the stability and interactions of exogenously applied peptides like this compound. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Myristoyl Hexapeptide-16 |
| C16-KTTKS (Palmitoyl Pentapeptide-4) |
| Keratin 5 |
| Keratin 10 |
| Keratin 16 (KRT16) |
| Involucrin |
| Collagen |
Studies on Peptide Transport and Permeation
The efficacy of topically applied peptides like this compound is largely dependent on their ability to traverse the skin barrier and reach their target cells. In vitro models are crucial for elucidating the mechanisms governing its transport and permeation.
The cellular uptake of myristoylated peptides is a key area of investigation to understand their bioavailability and intracellular activity. While specific studies on this compound are not extensively detailed in publicly available literature, the methodologies employed for other myristoylated peptides provide a framework for how such investigations are conducted.
A common approach involves the use of fluorescently labeled myristoylated peptides to visualize and quantify their entry into cultured cells. nih.gov Cell lines relevant to the target tissue, such as human keratinocytes (HaCaT cells) or dermal fibroblasts, are typically used. The process often begins with the rapid association of the myristoylated peptide with the cell membrane, which can reach a maximum within 30 minutes. nih.govnih.gov This is followed by the slower process of cellular uptake. nih.govnih.gov
The mechanisms of uptake can be elucidated by conducting experiments under different conditions. For instance, a profound temperature dependence on cellular uptake, with significantly reduced internalization at 4°C compared to 37°C, suggests an energy-dependent process such as endocytosis. nih.govnih.gov However, the possibility of non-endocytic pathways, such as direct translocation or "flip-flop" across the lipid bilayer, is also considered, as the myristoyl group can insert into the membrane. nih.gov The charge of the peptide cargo has been shown to not significantly affect the efficiency of uptake for myristoylated peptides. nih.govnih.gov
To quantify cellular uptake, techniques like fluorescence microscopy and flow cytometry are employed. kaust.edu.sa Mass spectrometry-based methods can also provide accurate quantification of internalized peptides.
Table 1: Illustrative Data on the Cellular Uptake Kinetics of a Fluorescently Labeled Myristoylated Peptide in BA/F3 Lymphocyte Cells
| Time (minutes) | Membrane Association (Normalized Fluorescence) | Cellular Uptake (Normalized Fluorescence) |
|---|---|---|
| 5 | 0.6 | 0.2 |
| 15 | 0.9 | 0.5 |
| 30 | 1.0 | 0.8 |
| 60 | 1.0 | 1.0 |
Note: This table is a representative example based on findings for myristoylated peptides and does not represent specific data for this compound.
Epithelial tight junctions (TJs) are critical for maintaining the barrier function of the skin. The ability of cosmetic ingredients to modulate these structures can influence their permeation and the permeation of other molecules. In vitro studies on Caco-2 cell monolayers, a well-established model for intestinal epithelium that forms robust TJs, are often used to assess the impact of substances on TJ integrity.
While direct studies on this compound's effect on tight junctions are limited, research on other myristoylated pentapeptides, such as L-R5, provides valuable insights into potential mechanisms. nih.gov Transepithelial electrical resistance (TEER) is a key quantitative measure of TJ integrity; a decrease in TEER indicates a disruption of the barrier. frontiersin.org The flux of paracellular markers, such as FITC-dextran, across the cell monolayer is another method to assess changes in TJ permeability. frontiersin.org
Studies on the myristoylated pentapeptide L-R5 have shown that it can enhance paracellular permeability by directly interacting with TJ proteins, such as occludin. nih.gov This interaction can prevent the phosphorylation of occludin by protein kinase C zeta (PKCζ), leading to TJ disruption. nih.gov The expression levels of TJ proteins like occludin, claudins, and zonula occludens (ZO-1) can be analyzed using techniques like Western blotting and immunofluorescence microscopy to further understand the molecular changes induced by the peptide.
Table 2: Example of TEER Measurement in Caco-2 Monolayers Treated with a Myristoylated Pentapeptide
| Treatment | TEER (% of Control) after 1 hour |
|---|---|
| Control | 100 |
| Myristoylated Pentapeptide (e.g., L-R5) | 75 |
Note: This table is an illustrative example based on general findings for myristoylated peptides that modulate tight junctions and is not specific to this compound.
The biological effects of this compound are mediated through its interactions with specific proteins and cellular membranes. Various biophysical techniques are employed in vitro to characterize these interactions.
Peptide-Protein Interactions: The binding of myristoylated peptides to target proteins can be investigated using methods such as affinity pull-down assays, surface plasmon resonance (SPR), and microscale thermophoresis (MST). nih.gov For instance, MST has been used to demonstrate the direct interaction between the myristoylated pentapeptide L-R5 and the TJ protein occludin, while showing no binding to PKCζ. nih.gov These techniques can provide quantitative data on binding affinity (Kd), stoichiometry, and kinetics.
Peptide-Membrane Interactions: The myristoyl group facilitates the interaction of the peptide with lipid bilayers. nih.gov Techniques like nuclear magnetic resonance (NMR) spectroscopy and electron spin resonance (ESR) are powerful tools to study these interactions in model membrane systems, such as lipid vesicles or micelles. nih.gov These methods can reveal whether the myristoyl chain inserts directly into the lipid bilayer or if the interaction is primarily at the level of the phospholipid headgroups. nih.gov Such studies have shown that N-myristoylation can lead to peptide aggregation in solution and affects both the stoichiometry and equilibrium binding constant of the peptide to membranes. nih.gov
Table 3: Hypothetical Binding Affinity Data for a Myristoylated Peptide to a Target Protein
| Interacting Molecules | Binding Affinity (Kd) | Method |
|---|---|---|
| Myristoylated Peptide + Target Protein A | Low µM | Microscale Thermophoresis |
| Myristoylated Peptide + Control Protein B | No significant binding | Microscale Thermophoresis |
Note: This table provides a hypothetical representation of the type of data obtained from peptide-protein interaction studies and is not based on specific experimental results for this compound.
Theoretical Frameworks and Future Research Directions
Myristoyl Pentapeptide-16 as a Cell-Communicating Agent in Biological Systems
This compound functions as a cell-communicating agent, a molecule that can signal cells to alter their behavior. nih.govnih.gov This capability is central to its biological activity. The primary recognized function of this compound is its ability to significantly stimulate keratin (B1170402) genes. Keratin is a fibrous structural protein that is a key component of hair, skin, and nails. By upregulating the expression of these genes, the peptide effectively convinces cells to produce more keratin.
While the precise signaling cascade initiated by this compound is not yet fully elucidated, it is understood that the peptide interacts with cellular machinery to modulate gene expression. This interaction likely involves cell surface receptors, although the specific receptors have not been definitively identified. The binding of the peptide to a receptor would trigger a series of intracellular events, a process known as signal transduction, ultimately leading to the activation of transcription factors that control the expression of keratin genes. The myristoyl group, a 14-carbon fatty acid, plays a crucial role in this process by enhancing the peptide's ability to penetrate the cell membrane and interact with its target. nih.gov
Rational Peptide Design Principles for Targeted Biological Activity and Delivery
The development of this compound is a prime example of rational peptide design, an approach that involves creating peptides with specific, predetermined biological functions. cosmeticsdesign.com This design strategy focuses on several key principles to achieve targeted activity and effective delivery.
Bioavailability and Cellular Uptake: A significant hurdle for the biological activity of peptides is their ability to reach their target within the cell. The conjugation of a lipid moiety, such as myristic acid, to a peptide sequence is a well-established strategy to enhance its bioavailability. This process, known as myristoylation, increases the lipophilicity of the peptide, facilitating its passage across the lipid-rich cell membrane. nih.gov The myristoyl group can insert itself into the lipid bilayer, effectively anchoring the peptide to the cell surface and increasing its local concentration, thereby enhancing its opportunity to interact with cellular receptors or enter the cell.
Specificity of Action: The amino acid sequence of the peptide is the primary determinant of its specific biological activity. In the case of this compound, the pentapeptide sequence is specifically designed to interact with cellular components that regulate keratin gene expression. The principles of rational design dictate the selection of amino acids that will result in a peptide with a high affinity and specificity for its target, minimizing off-target effects. cosmeticsdesign.com
Mimicking Natural Processes: Many rationally designed peptides, including those used in cosmetics, are inspired by naturally occurring signaling molecules in the body. nih.gov These biomimetic peptides are engineered to replicate the effects of growth factors or other signaling proteins that decline with age or are otherwise deficient. nih.gov By mimicking these natural signals, rationally designed peptides can encourage beneficial cellular processes, such as the production of structural proteins like keratin.
Comparative Analysis of this compound with Structurally Related Myristoylated Peptides (e.g., Myristoyl Pentapeptide-17, Myristoyl Hexapeptide-16)
This compound is often discussed in conjunction with other myristoylated peptides, particularly Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16, due to their structural similarities and related functions.
Structural Comparison:
| Compound | Amino Acid Sequence |
| Myristoyl Pentapeptide-17 | Myr-Lys-Leu-Ala-Lys-Lys-NH2 |
| Myristoyl Hexapeptide-16 | Myr-Leu-Lys-Lys-Thr-Glu-Thr or Myr-Leu-Lys-Lys-Ala-Leu-Lys |
Note: There are conflicting reports regarding the exact amino acid sequence of Myristoyl Hexapeptide-16.
Myristoyl Pentapeptide-17 is a five-amino-acid peptide with the sequence Lys-Leu-Ala-Lys-Lys. Myristoyl Hexapeptide-16, as its name suggests, is a six-amino-acid peptide. While the exact sequence of this compound is not publicly available, its close association and similar naming convention to Myristoyl Pentapeptide-17 suggest a related but distinct amino acid sequence. The key structural similarity among these peptides is the presence of the myristoyl group attached to the N-terminus of the peptide chain.
Functional Comparison:
All three peptides are recognized for their ability to stimulate keratin production. nih.govresearchgate.net They are often used in combination in cosmetic formulations, particularly those aimed at enhancing the appearance of eyelashes and eyebrows, suggesting a synergistic effect. The shared mechanism of action appears to be the upregulation of keratin gene expression.
Emerging Research Avenues for Myristoylated Peptides in Fundamental Biology
The application of myristoylated peptides extends far beyond the realm of cosmetics, with emerging research highlighting their potential in various areas of fundamental biology. The unique ability of the myristoyl group to anchor peptides to cell membranes and facilitate cellular entry makes them valuable tools for studying and manipulating cellular processes.
Targeted Drug Delivery: The cell-penetrating properties of myristoylated peptides are being explored for the targeted delivery of therapeutic agents, such as small interfering RNAs (siRNAs). For example, a myristoylated cell-penetrating peptide has been designed to carry a transferrin receptor-targeting sequence for the neuro-targeted delivery of siRNA, offering potential therapeutic avenues for neurological disorders.
Modulation of Immune Responses: N-myristoylation is a crucial protein modification in the immune response, affecting the function of many signaling proteins. frontiersin.org Myristoylated peptides are being investigated as tools to modulate immune signaling pathways. For instance, they can be designed to mimic or inhibit the interactions of myristoylated proteins involved in immune cell activation and regulation. frontiersin.org
Enzyme Regulation: Myristoylation plays a role in the localization and function of various enzymes. nih.gov Researchers are exploring the use of myristoylated peptides to either activate or inhibit specific enzymes involved in cellular signaling. For example, certain myristoylated peptides have been shown to activate endothelial nitric oxide synthase (eNOS) through the Akt phosphorylation pathway. nih.gov
Antimicrobial and Antiviral Agents: The membrane-disrupting potential of some myristoylated peptides is being investigated for the development of new antimicrobial and antiviral agents. By inserting into the membranes of pathogens, these peptides can disrupt their integrity and lead to cell death. mdpi.com
Q & A
Q. What are the key physicochemical properties of Myristoyl Pentapeptide-16 that influence its stability in experimental formulations?
this compound is a zwitterionic surfactant with amino acid-derived properties. Key characteristics include its solubility profile (microsolubility in water), stability under standard laboratory conditions, and its appearance as a white-to-pale yellow powder . To assess stability, researchers should conduct accelerated degradation studies under varying pH, temperature, and light exposure, coupled with analytical techniques like high-performance liquid chromatography (HPLC) for purity assessment .
Q. How is this compound synthesized and characterized in laboratory settings?
Synthesis typically involves solid-phase peptide synthesis (SPPS) with myristic acid acylation. Post-synthesis, purification is achieved via reverse-phase HPLC, and characterization employs nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation. Researchers must ensure purity ≥95% for biological studies, as impurities can skew experimental outcomes .
Q. What experimental models are appropriate for preliminary efficacy testing of this compound in keratinocyte activation?
Immortalized human keratinocyte cell lines (e.g., HaCaT) are commonly used. Key parameters include measuring keratin production via ELISA or Western blot, with dose-response curves (0.1–100 µM) to establish potency. Positive controls (e.g., growth factors) and negative controls (vehicle-only treatments) are critical for validating assay specificity .
Advanced Research Questions
Q. What methodological approaches are recommended for assessing the dermal penetration and degradation kinetics of this compound in ex vivo models?
Franz diffusion cells with excised human or porcine skin are standard for penetration studies. Quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows detection of intact peptide and degradation products. Researchers should simulate physiological conditions (32°C, pH 5.5) and compare results across donor-matched skin samples to account for biological variability .
Q. How can researchers address contradictions in the literature regarding the efficacy of this compound in stimulating keratin production across different in vitro models?
Discrepancies may arise from variations in cell culture conditions (e.g., serum concentration, passage number) or peptide solubility. To reconcile findings, use standardized protocols (e.g., serum-free media, pre-validated cell batches) and orthogonal assays (e.g., qPCR for keratin gene expression). Meta-analyses of published data can identify confounding variables, such as batch-to-batch peptide variability .
Q. What are the challenges in establishing a standardized assay for quantifying this compound’s bioactivity in 3D organotypic skin models?
3D models introduce complexity due to stratified keratinocyte layers and extracellular matrix interactions. Researchers must optimize peptide delivery (e.g., microinjection vs. topical application) and employ confocal microscopy with fluorescently tagged peptides to track localization. Parallel RNA sequencing can correlate peptide exposure with keratin pathway activation, ensuring functional relevance .
Q. How should safety assessments for this compound be designed to address regulatory gaps identified by expert panels?
The Cosmetic Ingredient Review (CIR) Expert Panel highlights the need for dermal irritation/sensitization data and skin penetration studies. A tiered approach is recommended:
- Tier 1: In vitro skin sensitization assays (e.g., ARE-Nrf2 luciferase test).
- Tier 2: Human repeat insult patch testing (HRIPT) with 0.1–1% peptide formulations.
- Tier 3: In vivo toxicokinetic studies in rodents to assess systemic exposure .
Tables for Methodological Reference
Table 1. Key Characterization Techniques for this compound
| Technique | Application | Reference |
|---|---|---|
| Reverse-phase HPLC | Purity assessment (>95%) | |
| NMR Spectroscopy | Structural confirmation (amide bonds) | |
| LC-MS/MS | Degradation product identification |
Table 2. Common Pitfalls in Efficacy Studies and Mitigation Strategies
| Pitfall | Mitigation Strategy |
|---|---|
| Batch variability | Use certified reference materials |
| Solubility issues | Pre-dissolve in DMSO (≤0.1% final) |
| Cell line drift | Regularly authenticate cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
